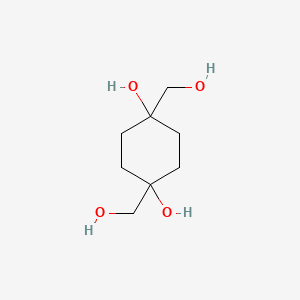
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol, also known as 1,4-Cyclohexylenedimethanol, is a di-substituted derivative of cyclohexane. This compound is classified as a diol, meaning it has two hydroxyl (OH) functional groups. It is commonly used in the synthesis of various polymers and resins due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol can be synthesized through the catalytic hydrogenation of dimethyl terephthalate (DMT). The reaction is conducted in two steps:
- Conversion of DMT to the diester dimethyl 1,4-cyclohexanedicarboxylate (DMCD).
- Hydrogenation of DMCD to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves high-pressure hydrogenation of DMT in the presence of a catalyst. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are used for substitution reactions.
Major Products
Oxidation: Cyclohexanedione or cyclohexanecarboxylic acid.
Reduction: Cyclohexane derivatives.
Substitution: Cyclohexyl halides or esters.
Aplicaciones Científicas De Investigación
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biodegradable polymers for drug delivery systems.
Medicine: Utilized in the development of medical devices and implants due to its biocompatibility.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol involves its ability to form strong hydrogen bonds due to the presence of hydroxyl groups. These hydrogen bonds facilitate the cross-linking of polymer chains, enhancing the mechanical properties and stability of the resulting materials. The compound’s molecular targets include polymer matrices and biological tissues, where it interacts with other molecules to form stable structures .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Cyclohexanedimethanol: Similar in structure but lacks the additional hydroxyl groups.
1,4-Bis(glycidoxymethyl)cyclohexane: Contains epoxy groups instead of hydroxyl groups.
1,4-Cyclohexanedimethanol diglycidyl ether: Contains glycidyl ether groups.
Uniqueness
1,4-Bis(hydroxymethyl)cyclohexane-1,4-diol is unique due to its dual hydroxyl groups, which provide enhanced hydrogen bonding capabilities. This property makes it particularly useful in applications requiring strong intermolecular interactions, such as in the synthesis of high-performance polymers and biocompatible materials .
Propiedades
Número CAS |
90201-74-4 |
|---|---|
Fórmula molecular |
C8H16O4 |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1,4-bis(hydroxymethyl)cyclohexane-1,4-diol |
InChI |
InChI=1S/C8H16O4/c9-5-7(11)1-2-8(12,6-10)4-3-7/h9-12H,1-6H2 |
Clave InChI |
ACLGHSLNXWLTGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1(CO)O)(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Buten-2-one, 4-[4-(diethylamino)phenyl]-](/img/structure/B14005034.png)

![N'-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]acetohydrazide](/img/structure/B14005042.png)







![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)


